5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
Overview
Description
5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound with the molecular formula C6H6ClN3OS. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 5-position, a methylsulfanyl group at the 2-position, and a carboxamide group at the 4-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves the chlorination of 2-(methylsulfanyl)pyrimidine-4-carboxamide. One common method includes the reaction of 2-(methylsulfanyl)pyrimidine-4-carboxamide with a chlorinating agent such as thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds with the substitution of the hydrogen atom at the 5-position by a chlorine atom, yielding the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, NaH) or a catalyst (e.g., palladium) under mild to moderate temperatures.
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA) under acidic or neutral conditions.
Reduction: Reducing agents (e.g., LiAlH4, BH3) under anhydrous conditions.
Major Products Formed
Substitution: Formation of 5-substituted derivatives (e.g., 5-amino-2-(methylsulfanyl)pyrimidine-4-carboxamide).
Oxidation: Formation of sulfoxides or sulfones (e.g., 5-chloro-2-(methylsulfinyl)pyrimidine-4-carboxamide).
Reduction: Formation of amines (e.g., 5-chloro-2-(methylsulfanyl)pyrimidine-4-amine).
Scientific Research Applications
5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and molecular interactions.
Materials Science: It is employed in the development of novel materials with specific electronic, optical, or catalytic properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylsulfanyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues. These interactions can alter biochemical pathways and cellular processes, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide: Similar structure but with a sulfonyl group instead of a methylsulfanyl group.
2-(Methylsulfanyl)pyrimidine-4-carboxamide: Lacks the chlorine atom at the 5-position.
5-Chloro-2-(methylsulfanyl)pyrimidine-4-amine: Similar structure but with an amine group instead of a carboxamide group.
Uniqueness
5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom enhances its potential for substitution reactions, while the methylsulfanyl group provides additional sites for oxidation and reduction. These features make it a versatile compound for various scientific applications .
Properties
IUPAC Name |
5-chloro-2-methylsulfanylpyrimidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3OS/c1-12-6-9-2-3(7)4(10-6)5(8)11/h2H,1H3,(H2,8,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHRLGFWSDXIJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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